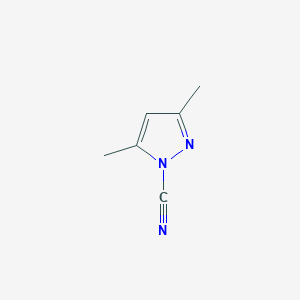
3,5-Dimethyl-1H-pyrazole-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1H-pyrazole-1-carbonitrile: is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of acetylacetone with hydrazine hydrate to form 3,5-dimethylpyrazole, which is then treated with cyanogen bromide to yield 3,5-Dimethyl-1H-pyrazole-1-carbonitrile .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethyl-1H-pyrazole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different pyrazole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,5-Dimethyl-1H-pyrazole-1-carbonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolato ligated complexes, which are valuable in coordination chemistry .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential antibacterial and antifungal activities. It is also investigated for its role in the development of new pharmaceuticals .
Industry: Industrially, this compound is used in the production of agrochemicals and dyes. Its derivatives are employed as intermediates in the synthesis of various chemical products .
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-1H-pyrazole-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes .
Comparaison Avec Des Composés Similaires
3,5-Dimethylpyrazole: Similar in structure but lacks the cyano group.
1,3-Dimethyl-1H-pyrazole-5-carbonitrile: Another pyrazole derivative with different substitution patterns.
Uniqueness: 3,5-Dimethyl-1H-pyrazole-1-carbonitrile is unique due to the presence of both methyl and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications .
Propriétés
Numéro CAS |
27257-91-6 |
|---|---|
Formule moléculaire |
C6H7N3 |
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
3,5-dimethylpyrazole-1-carbonitrile |
InChI |
InChI=1S/C6H7N3/c1-5-3-6(2)9(4-7)8-5/h3H,1-2H3 |
Clé InChI |
MEUVFKYADQUUKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


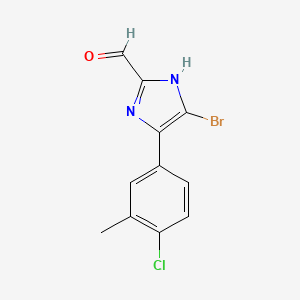

![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)

![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)
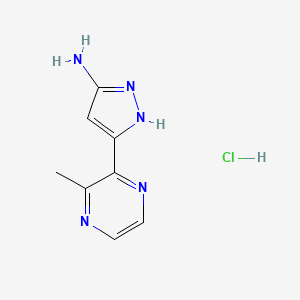
![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
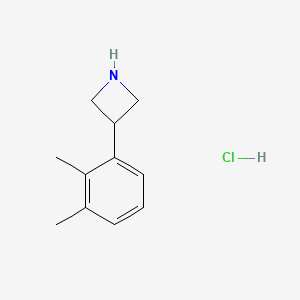

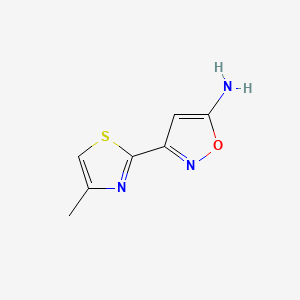


![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
